8-(4-Methoxyphenyl)cyclooct-4-en-1-one
Description
8-(4-Methoxyphenyl)cyclooct-4-en-1-one is a cyclic enone derivative featuring a cyclooctenone backbone substituted with a 4-methoxyphenyl group at the 8-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features, which may enable applications in asymmetric catalysis or as a precursor for bioactive molecules. However, detailed experimental data on its synthesis, spectral properties, and applications remain scarce in publicly available literature.
Properties
CAS No. |
123558-09-8 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)cyclooct-4-en-1-one |
InChI |
InChI=1S/C15H18O2/c1-17-13-10-8-12(9-11-13)14-6-4-2-3-5-7-15(14)16/h2-3,8-11,14H,4-7H2,1H3 |
InChI Key |
QAYVRRRSOWOIMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC=CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenyl)cyclooct-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where a cyclooctene derivative reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxyphenyl)cyclooct-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 8-(4-carboxyphenyl)cyclooct-4-en-1-one.
Reduction: Formation of 8-(4-methoxyphenyl)cyclooct-4-en-1-ol.
Substitution: Formation of 8-(4-hydroxyphenyl)cyclooct-4-en-1-one or other substituted derivatives.
Scientific Research Applications
8-(4-Methoxyphenyl)cyclooct-4-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 8-(4-Methoxyphenyl)cyclooct-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. The methoxy group and ketone functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 8-(4-Methoxyphenyl)cyclooct-4-en-1-one, comparisons are drawn with two related compounds: 4-Cycloocten-1-one (parent structure) and 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (a chalcone derivative).
Table 1: Structural and Functional Group Comparisons
Key Comparative Insights
Ring Strain and Reactivity: The cyclooctenone ring in this compound introduces moderate ring strain compared to smaller cyclic ketones (e.g., cyclohexenone), which may enhance its susceptibility to ring-opening reactions or nucleophilic additions.
In contrast, the chalcone derivative combines electron-donating (4-methoxy) and electron-withdrawing (4-fluoro) groups, creating a polarized system that may favor specific reaction pathways, such as Michael additions.
Solubility and Stability: The methoxyphenyl substituent likely improves solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to the parent 4-cycloocten-1-one . However, the chalcone derivative may exhibit higher crystallinity due to its planar propenone structure, facilitating characterization via X-ray crystallography (as inferred from methods in ).
Synthetic Utility: this compound’s strained enone system could serve as a dienophile in Diels-Alder reactions, whereas the chalcone derivative is more suited for cycloadditions or as a fluorinated building block.
Research Findings and Data Gaps
Key unresolved questions include:
- Thermodynamic Stability : How does the methoxyphenyl group affect the ring’s conformational equilibrium?
- Catalytic Applications : Can this compound act as a ligand in asymmetric catalysis, leveraging its chiral centers?
- Biological Activity: Does the cyclooctenone scaffold confer unique bioactivity compared to smaller cyclic ketones?
Methodologies such as X-ray crystallography (using SHELX or WinGX for refinement) and computational modeling could address these gaps by elucidating bond angles, torsional strain, and electronic distributions.
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